molecular formula C20H21ClN4O2 B2794728 N-(3-chloro-4-methoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide CAS No. 1286728-29-7

N-(3-chloro-4-methoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B2794728
CAS No.: 1286728-29-7
M. Wt: 384.86
InChI Key: SNCZUKYXMMLBRZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C20H21ClN4O2 and its molecular weight is 384.86. The purity is usually 95%.
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Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula: C22H24ClN3O2
  • Molecular Weight: 384.9 g/mol
  • CAS Number: 1286728-29-7

This compound features a chloro and methoxy substitution on the phenyl ring, alongside a dimethylamino group and a pyrazole moiety, which are significant for its biological interactions.

This compound exhibits various biological activities, primarily through:

  • Inhibition of Protein Kinases: The compound has shown promise as an inhibitor of specific protein kinases that play critical roles in cell signaling pathways. For instance, it has been reported to inhibit CK1δ (Casein Kinase 1 delta), which is involved in the regulation of the cell cycle and DNA repair mechanisms .
  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties. It has demonstrated effectiveness against several bacterial strains, indicating potential applications in treating infections caused by resistant pathogens .
  • Anticancer Properties: The structural components of this compound suggest it may interfere with cancer cell proliferation via multiple pathways, including apoptosis induction and cell cycle arrest .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Target/Organism IC50/MIC (µM) Reference
CK1δ InhibitionHuman Cells98.6
Antibacterial ActivityE. coli0.025
Antifungal ActivityC. albicans16.69
CytotoxicityCancer Cell LinesVaries

Case Study 1: CK1δ Inhibition

A study focused on the inhibition of CK1δ highlighted that derivatives similar to this compound exhibited potent inhibitory effects with IC50 values in the low micromolar range. The best-performing derivatives had modifications that enhanced their binding affinity to the kinase ATP site, suggesting that structural optimization could lead to more effective inhibitors .

Case Study 2: Antimicrobial Testing

In vitro tests conducted on various bacterial strains revealed that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating its potential as a therapeutic agent against resistant infections .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2/c1-24(2)20-16(14-7-5-4-6-8-14)12-25(23-20)13-19(26)22-15-9-10-18(27-3)17(21)11-15/h4-12H,13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCZUKYXMMLBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.